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Based on its chemical structure, 3-Cl-2,6-Br2-4-Me-aniline possesses several features that might be of interest to researchers in various fields:
3-Chloro-2,6-dibromo-4-methylaniline is an organic compound characterized by the molecular formula C7H6Br2ClN and a molecular weight of 299.39 g/mol. This compound features a benzene ring substituted with two bromine atoms at positions 2 and 6, a chlorine atom at position 3, and a methyl group at position 4. Its unique structure contributes to its reactivity and functionality in various chemical applications, particularly in organic synthesis and biological studies .
Research indicates that compounds similar to 3-chloro-2,6-dibromo-4-methylaniline exhibit promising biological activities, including antioxidant properties. This compound has been studied for its potential interactions with enzymes and proteins, suggesting its utility in biochemical research and pharmaceutical applications .
The synthesis of 3-chloro-2,6-dibromo-4-methylaniline typically involves several key steps:
In industrial settings, these steps are optimized for large-scale production, utilizing specific catalysts and controlled conditions to maximize yield and purity.
3-Chloro-2,6-dibromo-4-methylaniline has several notable applications:
Studies on the interactions of 3-chloro-2,6-dibromo-4-methylaniline with biological systems have revealed its potential in modulating enzyme activity. The halogenated structure allows for specific interactions that can influence biochemical pathways, making it a candidate for further pharmacological research .
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Dibromo-4-methylaniline | C7H7Br2N | Lacks chlorine; similar bromine positions |
| 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | Different halogen substitution patterns |
| 3-Bromo-2,6-dichloroaniline | C7H5BrCl2N | Contains two chlorine atoms instead of bromine |
The uniqueness of 3-chloro-2,6-dibromo-4-methylaniline lies in its specific arrangement of halogen atoms on the benzene ring. This distinct substitution pattern imparts unique chemical properties that enhance its utility in both research and industrial applications .
3-Chloro-2,6-dibromo-4-methylaniline emerged as a specialized derivative of aniline during advancements in halogenated aromatic chemistry. While aniline itself has been known since the 19th century, systematic halogenation at specific positions on the aromatic ring became feasible with improved electrophilic substitution techniques. The development of this compound reflects the broader trend toward creating polyhalogenated aromatic amines for targeted applications in organic synthesis and materials science.
IUPAC Name: 3-Chloro-2,6-dibromo-4-methylaniline
Synonyms: 2,6-Dibromo-3-chloro-4-methylaniline; 3-Chloro-2,6-dibromo-p-toluidine.
Structural Features:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆Br₂ClN | |
| Molecular Weight | 299.39 g/mol | |
| Melting Point | 76–78°C | |
| Boiling Point | 321.9°C (predicted) |
The compound exemplifies the strategic use of halogen substituents to modulate electronic and steric effects in aromatic systems. Bromine and chlorine atoms act as electron-withdrawing groups, directing electrophilic substitution reactions to specific positions on the ring. This property is critical in synthesizing complex molecules with precise regioselectivity. Additionally, its halogenated structure facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the formation of carbon-carbon bonds.
3-Chloro-2,6-dibromo-4-methylaniline occupies a niche within the aniline family due to its polyhalogenated structure. Unlike simpler derivatives such as 2,6-dibromo-4-methylaniline, the inclusion of chlorine introduces additional electronic complexity, expanding its synthetic versatility. It shares structural parallels with 4,4'-methylenebis(3-chloro-2,6-diethylaniline), though its monomeric nature simplifies handling and reactivity.
The earliest approaches to synthesizing 3-Chloro-2,6-dibromo-4-methylaniline relied predominantly on classical electrophilic aromatic substitution methods developed in the early 20th century. Historical methods primarily utilized para-toluidine as the starting material, employing sequential halogenation reactions under harsh conditions [1] [2]. Early synthetic work by Stoudt in 1919 demonstrated the preparation of halogenated toluidine derivatives through multi-step processes involving acetylation, halogenation, and subsequent deprotection steps [3]. These pioneering methods established the fundamental principles of regioselective halogenation that continue to influence modern synthetic approaches.
The historical synthesis typically involved treating para-toluidine with bleaching powder in glacial acetic acid at elevated temperatures (80°C), followed by hydrolysis with hydrochloric acid and alcohol [3]. These early methodologies achieved yields of approximately 56% but required extended reaction times and harsh reaction conditions. The development of N-bromosuccinimide (NBS) as a brominating agent in the mid-20th century represented a significant advancement, offering milder reaction conditions and improved selectivity [1] [4].
Classical halogenation approaches utilizing elemental halogens (Cl₂, Br₂) in the presence of Lewis acid catalysts such as aluminum chloride or iron trichloride established the mechanistic foundation for modern electrophilic aromatic substitution reactions [5] [6]. These historical methods demonstrated that the amino group serves as a powerful activating and ortho-para directing group, necessitating protection strategies to achieve desired regioselectivity patterns [7] [8].
Contemporary synthetic methodologies have evolved to incorporate sophisticated directing group strategies that enable precise regioselective control in halogenation reactions. Directed halogenation strategies utilize coordinating substituents to guide metal catalysts to specific positions on the aromatic ring, overcoming the inherent electronic preferences of the substrate [9] [10].
Modern directed halogenation employs palladium-catalyzed systems with specialized ligands that can achieve exceptional regioselectivity. The use of N,N-dialkylaniline N-oxides with thionyl halides represents a significant advancement, enabling selective para-bromination or ortho-chlorination with yields up to 69% [11] [12]. This methodology exploits the temporary oxidation of the amine functionality to create a more reactive intermediate that undergoes selective halogenation.
Advanced iron triflimide-catalyzed halogenation processes have demonstrated remarkable efficiency in one-pot transformations, utilizing the intrinsic reactivity of aromatic systems while maintaining excellent regiocontrol [13]. These directed approaches often employ aminoquinoline directing groups or carboxylic acid ligands to achieve meta or para-selective functionalization that would be difficult to accomplish through traditional electrophilic aromatic substitution [14].
Multistep synthesis pathways for 3-Chloro-2,6-dibromo-4-methylaniline typically involve a carefully orchestrated sequence of protection, halogenation, and deprotection steps. The classical acetylation-halogenation-deprotection sequence remains one of the most reliable approaches, achieving individual step yields ranging from 62-96% [15] [16].
The prototypical multistep sequence begins with acetylation of the amino group using acetic anhydride, which serves dual purposes: protecting the amino functionality from over-oxidation and modulating the electronic properties of the aromatic ring [2]. Subsequent bromination using molecular bromine or N-bromosuccinimide introduces bromine atoms at the ortho positions relative to the acetamido group [1]. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide under controlled conditions [17] [18]. Finally, hydrolysis of the acetamide protecting group under acidic or basic conditions regenerates the desired aniline derivative [2].
Advanced multistep protocols incorporate bicarbonate buffering systems to control the pH during halogenation steps, preventing over-halogenation and improving regioselectivity [17]. These optimized conditions enable the selective introduction of multiple halogens while maintaining high yields and minimizing side product formation.
One-pot synthesis protocols represent the cutting edge of synthetic methodology, combining multiple transformations in a single reaction vessel to minimize handling losses and reduce environmental impact. Solid acid-catalyzed one-pot halogenation processes have achieved yields of 80-95% under mild conditions [10] [19].
Modern one-pot methodologies utilize hypervalent halogen reagents such as cyclic biaryl hypervalent bromine and chlorine compounds as masked arynes, enabling regioselective dihalogenation under metal-free conditions [20]. These protocols proceed through base-mediated aryne formation followed by in situ nucleophilic attack using environmentally benign tetrabutylammonium halides [20].
Photochemical dehydrogenative strategies have emerged as promising one-pot approaches, utilizing dual photoredox and cobalt catalysis to achieve sequential dehydrogenation and halogenation in a single operational procedure [21]. These methods employ iridium photocatalysts in combination with cobalt redox catalysts to effect multiple bond-forming and bond-breaking processes under mild reaction conditions.
Para-toluidine (4-methylaniline) serves as the most common and practical starting material for the synthesis of 3-Chloro-2,6-dibromo-4-methylaniline due to its commercial availability and favorable electronic properties [22] [23]. The methyl group at the para position relative to the amino group provides the necessary substitution pattern, while the amino group serves as an activating group for electrophilic aromatic substitution reactions [7] [8].
The manufacture of toluidines begins with mixed-acid nitration of toluene, producing all three isomers (ortho, meta, and para), followed by separation at the nitrotoluene stage and subsequent catalytic hydrogenation [23] [24]. Industrial production utilizes continuous vapor-phase hydrogenation processes using supported metal catalysts including Raney nickel, copper, molybdenum, tungsten, vanadium, and noble metals [24].
Alternative toluidine-based strategies employ ortho-toluidine or meta-toluidine as starting materials, requiring different halogenation strategies to achieve the desired substitution pattern [22]. These approaches often necessitate additional synthetic steps or alternative protection strategies to direct halogenation to the appropriate positions on the aromatic ring.
The optimization of halogenation sequences requires careful consideration of the electronic effects of previously introduced halogens on subsequent substitution reactions. Bromine substituents are typically introduced first due to their activating effect and the high selectivity achievable with brominating reagents [25] [26]. The electron-withdrawing nature of bromine substituents influences the reactivity and regioselectivity of subsequent chlorination reactions [25].
Sequential halogenation protocols benefit from systematic optimization of reaction conditions including temperature, solvent choice, and reagent stoichiometry [27] [28]. Temperature control is particularly critical, as higher temperatures increase reaction rates but may compromise regioselectivity [27] [29]. Chloroform and dichloromethane have emerged as optimal solvents for many halogenation sequences due to their ability to dissolve both organic substrates and halogenating reagents while minimizing competing side reactions [27].
Advanced sequence optimization incorporates real-time monitoring techniques such as in-line spectroscopy to track reaction progress and optimize conversion while minimizing over-halogenation [30]. Mixed-integer nonlinear programming algorithms have been developed to simultaneously optimize catalyst selection and reaction conditions for maximum efficiency [30] [31].
The fundamental mechanism of electrophilic aromatic substitution in halogenated aniline synthesis follows the classical Hughes-Ingold SEAr pathway [32] [6]. The mechanism begins with the formation of a halonium ion electrophile through the interaction of molecular halogen with a Lewis acid catalyst, creating a species with enhanced electrophilic character [32] [5].
The aromatic ring attacks the electrophilic halonium ion, forming a Wheland intermediate (arenium ion) that is stabilized by resonance delocalization throughout the aromatic system [6]. In the case of aniline derivatives, the amino group provides additional resonance stabilization through donation of its lone pair electrons into the aromatic π-system [7] [8]. This cyclohexadienyl cation intermediate represents the highest energy point along the reaction coordinate and determines the overall reaction rate [32].
The final step involves deprotonation of the Wheland intermediate by a weak base (often the conjugate base of the Lewis acid or halide anion), regenerating the aromatic system and completing the substitution process [6]. The amino group directing effect arises from its ability to stabilize the positive charge in the Wheland intermediate through resonance, leading to preferential substitution at ortho and para positions [7] [8].
Regioselectivity in halogenation reactions is governed by a combination of electronic, steric, and stereoelectronic factors that influence the relative stabilities of competing Wheland intermediates [33] [25]. The amino group acts as a powerful activating and ortho-para directing group through resonance donation of its lone pair electrons [7] [8].
Electronic effects predominate in determining regioselectivity, with electron-rich positions preferentially attacked by electrophilic halogenating agents [8] [5]. The inductive electron-withdrawing effect of previously introduced halogens modulates the electron density at remaining positions, influencing the selectivity of subsequent halogenation steps [25] [29].
Steric factors become increasingly important in polyhalogenated systems, where bulky halogen substituents can hinder approach of additional electrophiles to nearby positions [33]. Computational studies have revealed that the regioselectivity of radical halogenation follows different principles, with radical stability being the primary determining factor rather than ground-state electron density [25] [34].
Amino group protection is essential in many halogenation sequences to prevent over-oxidation and to modulate the electronic properties of the aromatic system [35] [36]. Acetylation using acetic anhydride or acetyl chloride represents the most common protection strategy, forming stable amide bonds that can be readily hydrolyzed under acidic or basic conditions [37] [2].
The protection mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that subsequently eliminates the leaving group to form the amide bond [35]. Boc protection using di-tert-butyl dicarbonate provides an alternative that can be removed under acidic conditions through formation of a carbamic acid intermediate that spontaneously decarboxylates [35] [37].
Deprotection mechanisms vary depending on the protecting group employed. Acid-catalyzed hydrolysis of acetamides proceeds through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water [37]. Base-catalyzed hydrolysis follows a similar pathway but involves direct nucleophilic attack by hydroxide ion on the carbonyl carbon [38].
Temperature control represents one of the most critical parameters in halogenation reactions, directly influencing both reaction rate and selectivity [27] [28]. Lower temperatures (20-60°C) generally favor improved regioselectivity by minimizing competing side reactions and promoting kinetic control over thermodynamic control [27] [29]. However, reaction rates may be significantly reduced at lower temperatures, necessitating optimization to balance selectivity and efficiency.
Solvent selection profoundly impacts halogenation outcomes through multiple mechanisms including substrate solubility, reagent stability, and electronic effects on transition state energies [39] [40]. Non-polar solvents such as chloroform and dichloromethane favor electrophilic halogenation mechanisms by stabilizing cationic intermediates [27] [39]. Polar aprotic solvents can enhance nucleophilic halogenation pathways while potentially interfering with Lewis acid catalysts [27].
Halogenated solvents exhibit unique effects on reaction selectivity through halogen bonding interactions between solvent molecules and substrates [39]. These specific solvent effects become particularly pronounced in fluoro-substituted solvents, where strong halogen bonds can influence molecular conformation and reactivity patterns [39] [41].
Lewis acid catalyst selection significantly impacts both the efficiency and selectivity of halogenation reactions [42] [28]. Iron(III) chloride generally provides superior performance for bromination reactions compared to aluminum chloride, while aluminum chloride may be preferred for chlorination processes [43] [29]. The choice of catalyst affects not only the reaction rate but also the ortho/para selectivity ratio in aromatic substitution reactions [28].
Catalyst loading optimization typically reveals an optimal range of 5-10 mol% for most halogenation reactions [27] [44]. Higher catalyst loadings may actually decrease selectivity due to increased Lewis acidity promoting side reactions, while insufficient catalyst loading leads to incomplete conversion [44]. Response surface methodology has been employed to systematically optimize catalyst loading alongside other reaction parameters [44].
Heterogeneous catalysts offer advantages in terms of catalyst recovery and environmental sustainability [42] [45]. Solid acid catalysts including sulfated metal oxides and zeolites have demonstrated excellent performance in aromatic halogenation under mild conditions [10] [42]. These materials can be easily separated from reaction mixtures and often exhibit enhanced thermal stability compared to homogeneous alternatives [42].
Reaction time optimization requires balancing conversion efficiency against the formation of over-halogenated products [27] [46]. Extended reaction times generally improve conversion but may lead to reduced selectivity as primary products undergo further substitution reactions [29] [46]. Real-time monitoring techniques enable precise control of reaction progress to maximize yield while minimizing byproduct formation [30].
Kinetic studies reveal that most halogenation reactions follow first-order kinetics with respect to the halogenating agent and fractional-order or first-order kinetics with respect to the aromatic substrate [22] [47]. The rate-determining step is typically the initial electrophilic attack on the aromatic ring, with subsequent deprotonation being rapid [32] [48].
Statistical optimization approaches including Box-Behnken designs have been employed to model the relationships between reaction time, temperature, and catalyst loading on product yield [44]. These methodologies enable prediction of optimal conditions while minimizing the number of required experiments [44] [49].
Palladium-catalyzed para-selective C–H olefination represents a breakthrough in regioselective aromatic functionalization, achieving exceptional selectivity through the use of specialized S,O-ligands [50] [51]. This methodology enables direct functionalization of aniline derivatives at the para position, providing access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution [51] [52].
The S,O-ligand system promotes C–H bond cleavage at the para position through a combination of electronic and steric effects [51] [52]. These ligands influence the site selectivity more strongly than traditional pyridine-based ligands, enabling preferential functionalization at electronically rich positions while avoiding over-functionalization [52]. The reaction proceeds under mild conditions (room temperature to 60°C) with good functional group tolerance [51].
Mechanistic studies suggest that the S,O-ligand promotes the rate-limiting C–H bond cleavage step, with the sulfur and oxygen donor atoms providing optimal coordination geometry for para-selective activation [51]. The methodology has been successfully applied to 42 different aniline derivatives, demonstrating broad substrate scope and excellent yields [50] [51].
Regioselectivity control in modern C–H functionalization relies on precise manipulation of steric and electronic factors around the metal center [53] [54]. Ligand-controlled regioselectivity has emerged as a powerful strategy, with bulky phosphine ligands such as PAd₂nBu enabling regiodivergent access to different substitution patterns [53] [54] [55].
Computational modeling using linear regression algorithms and density functional theory calculations has identified key parameters governing regioselectivity control [53] [54]. These studies reveal that ligand sterics, electronics, and dispersion interactions all contribute to determining the preferred site of functionalization [54] [55].
Charge-controlled selectivity represents an innovative approach utilizing charged ligands to direct C–H activation to specific positions through electrostatic interactions [56]. Cationic directing templates can achieve unprecedented meta-selectivity by creating favorable charge-charge interactions in the transition state [56] [57].
The substrate scope of para-selective C–H functionalization encompasses a wide range of aniline derivatives including mono-, di-, and tri-substituted systems bearing both electron-donating and electron-withdrawing groups [51] [58]. Functional group tolerance extends to halides, ethers, esters, and heterocycles, enabling late-stage functionalization of complex molecules [50] [51].
Limitations include reduced reactivity with sterically hindered substrates and competing reactivity at other activated positions in polysubstituted systems [59] [60]. Electron-deficient anilines may require modified reaction conditions or alternative catalyst systems to achieve acceptable conversion rates [51] [58].
Mechanochemical approaches using polyethylene glycol as a grinding auxiliary have demonstrated excellent chemoselectivity for the halogenation of anilines, achieving exclusive para-selectivity for substrates with free ortho and para positions [58]. This methodology offers advantages in terms of reaction time (10-15 minutes), environmental sustainability, and operational simplicity [58].